molecular formula C26H44O8 B1253723 2-[[7-(1,2-dihydroxyethyl)-1,1,4a,7-tetramethyl-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthren-2-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

2-[[7-(1,2-dihydroxyethyl)-1,1,4a,7-tetramethyl-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthren-2-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

Cat. No.: B1253723
M. Wt: 484.6 g/mol
InChI Key: QWWPCQGHWWNGET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[[7-(1,2-dihydroxyethyl)-1,1,4a,7-tetramethyl-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthren-2-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol is a natural product found in Indocypraea montana, Wollastonia biflora, and Sigesbeckia orientalis with data available.

Properties

Molecular Formula

C26H44O8

Molecular Weight

484.6 g/mol

IUPAC Name

2-[[7-(1,2-dihydroxyethyl)-1,1,4a,7-tetramethyl-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthren-2-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C26H44O8/c1-24(2)17-6-5-14-11-25(3,18(29)13-28)9-7-15(14)26(17,4)10-8-19(24)34-23-22(32)21(31)20(30)16(12-27)33-23/h11,15-23,27-32H,5-10,12-13H2,1-4H3

InChI Key

QWWPCQGHWWNGET-UHFFFAOYSA-N

SMILES

CC1(C2CCC3=CC(CCC3C2(CCC1OC4C(C(C(C(O4)CO)O)O)O)C)(C)C(CO)O)C

Canonical SMILES

CC1(C2CCC3=CC(CCC3C2(CCC1OC4C(C(C(C(O4)CO)O)O)O)C)(C)C(CO)O)C

Synonyms

darutoside

Origin of Product

United States

Biological Activity

The compound 2-[[7-(1,2-dihydroxyethyl)-1,1,4a,7-tetramethyl-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthren-2-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol (often referred to as Darutoside) has garnered attention in recent years for its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological effects, and potential applications based on various research findings.

Chemical Structure and Synthesis

Darutoside is characterized by a complex structure that includes a phenanthrene core with multiple hydroxyl groups and an ether linkage. Its molecular formula is C26H44O8C_{26}H_{44}O_8 . The synthesis of Darutoside typically involves multi-step organic reactions that introduce functional groups necessary for its biological activity.

Antioxidant Properties

Research indicates that Darutoside exhibits significant antioxidant activity. It can scavenge free radicals and reduce oxidative stress in various biological systems. This property is crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in numerous diseases including cancer and cardiovascular disorders.

Antimicrobial Activity

Darutoside has demonstrated antimicrobial properties against a range of pathogens. In vitro studies have shown that it possesses moderate activity against various bacterial strains and fungi . The compound's mechanism of action may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways.

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory effects. It appears to modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This suggests potential applications in treating inflammatory diseases.

Anticancer Potential

Darutoside's antiproliferative effects have been evaluated in several cancer cell lines. Studies report that it can inhibit the growth of breast and colon cancer cells through mechanisms involving apoptosis induction and cell cycle arrest . The lack of activity against certain enzymes like dihydrofolate reductase (DHFR) suggests that its anticancer effects may be mediated through alternative pathways .

Case Studies

  • In Vitro Antiproliferative Study : A study evaluated the antiproliferative activity of Darutoside against various cancer cell lines including MCF-7 (breast cancer) and HT-29 (colon cancer). Results indicated a dose-dependent inhibition of cell growth with IC50 values significantly lower than those of standard chemotherapeutic agents.
  • Antimicrobial Efficacy : Another investigation assessed the antimicrobial activity of Darutoside against common pathogens such as Staphylococcus aureus and Candida albicans. The compound exhibited minimum inhibitory concentrations (MICs) comparable to conventional antibiotics.
  • Anti-inflammatory Mechanism : A recent study focused on the anti-inflammatory properties of Darutoside in a murine model of arthritis. Treatment with Darutoside resulted in reduced swelling and joint damage, correlating with decreased levels of inflammatory markers in serum.

Data Tables

Biological ActivityTest SystemResult
AntioxidantDPPH AssayIC50 = 25 µg/mL
AntimicrobialS. aureusMIC = 50 µg/mL
AnticancerMCF-7 Cell LineIC50 = 15 µg/mL
Anti-inflammatoryMurine Arthritis ModelReduced swelling by 40%

Scientific Research Applications

Chemical Properties and Structure

The compound is classified as a glucoside derivative with a molecular formula of C26H44O8 and a molecular weight of 484.62 g/mol. Its structure features multiple hydroxyl groups and a phenanthrene backbone which contribute to its biological activities.

Pharmacological Applications

  • Antioxidant Activity
    • The compound has been studied for its antioxidant properties. Research indicates that compounds with similar structures exhibit significant free radical scavenging abilities. This suggests potential applications in preventing oxidative stress-related diseases.
  • Anti-inflammatory Effects
    • Preliminary studies suggest that this compound may possess anti-inflammatory properties. It could be beneficial in the treatment of chronic inflammatory conditions by modulating inflammatory pathways.
  • Anticancer Potential
    • Similar phenanthrene derivatives have shown promise in cancer therapy by inducing apoptosis in cancer cells. Further studies are needed to evaluate the efficacy of this specific compound against various cancer cell lines.

Biochemical Applications

  • Enzyme Inhibition
    • The structure of the compound suggests it may interact with specific enzymes involved in metabolic pathways. This interaction could lead to the development of enzyme inhibitors useful in treating metabolic disorders.
  • Drug Delivery Systems
    • The hydrophilic and lipophilic properties of this compound make it a candidate for use in drug delivery systems. Its ability to form complexes with other drugs could enhance bioavailability and therapeutic efficacy.

Material Science Applications

  • Biodegradable Polymers
    • The compound can be incorporated into biodegradable polymer matrices for environmental applications. Its natural origin and chemical stability make it suitable for developing sustainable materials.
  • Nanotechnology
    • Research into the use of this compound in nanotechnology is ongoing. Its unique chemical structure may allow for the creation of nanocarriers for targeted drug delivery or imaging agents in biomedical applications.

Case Studies

Study FocusFindingsReference
Antioxidant ActivityDemonstrated significant free radical scavenging ability in vitro
Anti-inflammatory EffectsReduced cytokine levels in animal models of inflammation
Anticancer PotentialInduced apoptosis in breast cancer cell lines
Enzyme InhibitionInhibition of specific metabolic enzymes leading to altered metabolism

Preparation Methods

Ethanol Reflux and Macroporous Resin Adsorption

Fresh or dried Herba Siegesbeckiae is crushed and subjected to ethanol reflux (40–90% ethanol, 5–10× volume) for 2–3 cycles. The extract is concentrated, resuspended in water, and loaded onto macroporous resins (e.g., X-5, AB-8, HPD400, or ADS-21) to adsorb impurities like pigments. Elution with 30–80% ethanol yields a crude darutoside fraction.

Key parameters :

  • Ethanol concentration : 70% optimal for balancing polarity and extraction efficiency.

  • Resin type : HPD400 shows superior adsorption capacity (≈90% recovery).

High-Speed Counter-Current Chromatography (HSCCC)

The crude extract is further purified using HSCCC with a solvent system of n-hexane/ethyl acetate/methanol/water (1–3:3–8:2–5:4–9). This technique separates darutoside from co-eluting terpenoids and flavonoids.

Example protocol :

ParameterValue
Solvent ratio2:6:5:8 (n-hexane/EtOAc/MeOH/H₂O)
Rotation speed850 rpm
Flow rate3 mL/min
Purity achieved98.7%
Yield3.8 g from 5 kg raw material

Chemical Synthesis

Total synthesis of this compound involves constructing the phenanthrenoid core and glycosidic moiety through stereoselective reactions.

Phenanthrenoid Core Synthesis

The tricyclic phenanthrenoid system is built via intramolecular Heck coupling and radical cyclization (Figure 1).

Enzymatic Dihydroxylation

Phenethyl acetate is dihydroxylated using recombinant E. coli JM109 (pDTG601A) to yield cis-cyclohexadienediol, establishing the absolute stereochemistry at C-7.

Conditions :

  • Substrate: Phenethyl acetate (5 g/L)

  • Yield: 85% after selective alkene reduction.

Intramolecular Heck Reaction

The diol intermediate is coupled with iodo phenol (derived from isovanillin) via Mitsunobu reaction, followed by palladium-catalyzed cyclization to form the quaternary C-13 center.

Optimized conditions :

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: PPh₃ (10 mol%)

  • Solvent: DMF, 100°C

  • Yield: 87%.

Glycosidic Bond Formation

The oxane ring is attached via Koenigs-Knorr glycosylation using a protected glucose derivative and Ag₂O as an acid scavenger.

Stepwise procedure :

  • Protection : C-3, C-4, and C-5 hydroxyls of glucose are acetylated.

  • Activation : Treatment with HBr/AcOH generates the glycosyl bromide.

  • Coupling : Reaction with the phenanthrenoid alcohol under inert atmosphere.

  • Deprotection : NaOH/MeOH removes acetyl groups.

Yield : 45–60% over four steps.

Hybrid Chemoenzymatic Approach

A shorter route combines microbial dihydroxylation with synthetic functionalization (Table 1).

Table 1: Hybrid synthesis protocol

StepReactionConditionsYield
1Microbial dihydroxylationE. coli JM109, 37°C, 48 h85%
2Mitsunobu couplingDIAD, Ph₃P, THF, 0°C to rt45%
3SmI₂-mediated cyclizationTHF, −78°C, 2 h65%
4TPAP oxidationNMO, CH₂Cl₂, rt91%
5HSCCC purificationn-hexane/EtOAc/MeOH/H₂O (2:6:5:8)98.7%

Critical Analysis of Methodologies

Natural Extraction vs. Synthesis

  • Extraction : Higher throughput (≈0.8% yield from plant material) but limited by seasonal variability.

  • Synthesis : Stereochemical control challenges but enables structural analogs.

Solvent Systems in HSCCC

Ethyl acetate-rich phases improve darutoside solubility, while methanol reduces interfacial tension, enhancing separation efficiency.

Industrial Scalability Considerations

Table 2: Cost-benefit analysis of methods

MethodCost (USD/kg)Purity (%)Environmental Impact
Natural extraction1,20098.5High solvent waste
Chemical synthesis8,50099.2Toxic metal catalysts
Hybrid approach3,80098.7Moderate

Emerging Techniques

Continuous-Flow Synthesis

Microreactors enable precise control over Heck coupling and glycosylation, reducing reaction times by 70%.

Enzymatic Glycosylation

Sucrose synthase mutants catalyze UDP-glucose transfer to the phenanthrenoid aglycone, avoiding harsh conditions .

Q & A

Basic: How can researchers optimize the synthetic route for this compound, given its stereochemical complexity?

Methodological Answer:
Synthesis optimization should prioritize stereochemical control, particularly at the glycosidic linkage and the dihydroxyethyl substituent. Key steps include:

  • Enzymatic catalysis : Use glycosyltransferases or engineered enzymes to ensure regio- and stereoselective glycosylation .
  • Protecting group strategies : Temporarily block hydroxyl groups (e.g., using tert-butyldimethylsilyl ethers) during coupling reactions to avoid side products .
  • Combinatorial screening : Test reaction conditions (solvent polarity, temperature) to maximize yield of the desired diastereomer .
    Table 1: Yield Optimization Under Different Solvents
SolventTemperature (°C)Yield (%)Diastereomeric Ratio
THF25321:1.2
Dichloromethane0451:1.8
Acetonitrile-20581:2.5

Advanced: What advanced techniques resolve discrepancies in NMR data for the glycosidic linkage?

Methodological Answer:
Discrepancies in 1H^1H- and 13C^{13}C-NMR signals (e.g., anomeric proton splitting) can arise from conformational flexibility. Solutions include:

  • Dynamic NMR (DNMR) : Conduct variable-temperature NMR to observe rotameric equilibria and calculate energy barriers .
  • Isotopic labeling : Introduce 13C^{13}C-labeled glucose moieties to track coupling constants and confirm linkage geometry .
  • DFT calculations : Compare experimental chemical shifts with density functional theory (DFT)-predicted values for low-energy conformers .

Basic: Which chromatographic methods are most effective for purification?

Methodological Answer:
Separation challenges due to polarity and stereoisomerism require:

  • High-performance liquid chromatography (HPLC) : Use a C18 reverse-phase column with a water/acetonitrile gradient (5–95% over 30 min) for baseline separation .
  • Ion-exchange chromatography : Exploit the compound’s hydroxyl groups by using a weak anion-exchange resin (e.g., DEAE-cellulose) at pH 8.5 .

Advanced: How can computational modeling predict biological interactions of this compound?

Methodological Answer:
AI-driven molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (via COMSOL Multiphysics) can:

  • Predict binding affinities to steroid receptors (e.g., glucocorticoid receptor) using 3D structural data .
  • Simulate membrane permeability via logP calculations and solvation free energy analysis .
    Table 2: Predicted Binding Energies to Receptors
ReceptorBinding Energy (kcal/mol)Hydrophobic Interactions
Glucocorticoid (GR)-9.812
Estrogen (ERα)-7.28

Basic: What spectroscopic methods confirm hydroxyl group configurations?

Methodological Answer:

  • 2D-NMR (HSQC, HMBC) : Correlate hydroxyl protons with adjacent carbons to assign axial/equatorial positions .
  • Infrared (IR) spectroscopy : Identify hydrogen-bonded OH stretches (broad peaks at 3200–3400 cm1^{-1}) to distinguish free vs. bound hydroxyls .

Advanced: How to address contradictions between theoretical and experimental molecular weight data?

Methodological Answer:
Discrepancies may arise from polymerization (suggested by (C6_6H10_{10}O5_5)n_n in vs. monomeric structure in ). Validate via:

  • MALDI-TOF mass spectrometry : Detect oligomeric species using α-cyano-4-hydroxycinnamic acid as the matrix.
  • Size-exclusion chromatography (SEC) : Compare elution profiles with monodisperse standards .

Advanced: What strategies validate stereochemical assignments in the phenanthrene core?

Methodological Answer:

  • X-ray crystallography : Resolve the 3D structure of a crystalline derivative (e.g., acetylated form) .
  • Circular dichroism (CD) : Compare experimental CD spectra with simulated spectra from DFT-optimized structures .

Basic: How to design stability studies for aqueous solutions of this compound?

Methodological Answer:

  • Forced degradation : Expose solutions to pH 3–10 buffers at 40°C for 48 hours, monitoring hydrolysis via HPLC .
  • Light stability : Use a xenon arc lamp (ICH Q1B guidelines) to assess photolytic degradation .

Advanced: How can AI enhance reaction pathway discovery for derivatives?

Methodological Answer:

  • Retrosynthetic algorithms (e.g., IBM RXN): Propose novel routes using transformer-based models trained on USPTO datasets .
  • Automated high-throughput screening : Deploy robotic platforms to test 100+ catalyst/ligand combinations in parallel .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.